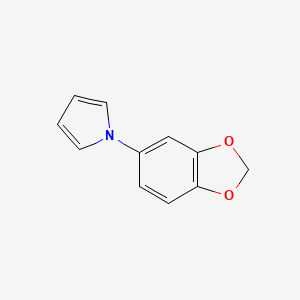

1-(1,3-benzodioxol-5-yl)-1H-pyrrole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “1-(1,3-benzodioxol-5-yl)-1H-pyrrole” is a pyrrole derivative with a 1,3-benzodioxol-5-yl group attached. Pyrrole is a heterocyclic aromatic organic compound, while 1,3-benzodioxol-5-yl is a methylenedioxyphenyl group, which is often found in various pharmaceuticals and is known for its ability to increase lipophilicity .

Scientific Research Applications

Anticancer Research

Specific Scientific Field

This compound is used in the field of Medicinal Chemistry and Oncology .

Summary of the Application

A series of 1-benzo [1,3]dioxol-5-yl-indoles bearing 3- N -fused heteroaryl moieties have been designed based on literature reports of the activity of indoles against various cancer cell lines .

Methods of Application

These compounds were synthesized via a Pd - catalyzed C-N cross - coupling, and evaluated for their anticancer activity against prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines .

Results or Outcomes

The study culminated in the identification of 3- N -benzo [1,2,5]oxadiazole 17 and 3- N -2-methylquinoline 20, whose IC 50 values ranged from 328 to 644 nM against CCRF-CEM and MIA PaCa-2 . Further mechanistic studies revealed that 20 caused cell cycle arrest at the S phase and induced apoptosis in CCRF-CEM cancer cells .

Continuous Acylation Process

Specific Scientific Field

This compound is used in the field of Organic Chemistry and Chemical Engineering .

Summary of the Application

The acylation of 1,3-benzodioxole was studied in a continuous process using a recyclable heterogeneous substoichiometric catalyst .

Methods of Application

In a short time period (30 min), at 100 °C, the conversion rate was 73%, with a selectivity of 62% of the desired acylated product . The reaction was run continuously for 6 h, showing excellent stability and selectivity .

Results or Outcomes

The unreacted starting material, 1,3-benzodioxole, can be easily separated by distillation and recycled .

Synthesis of 2-(1,3-Benzodioxol-5-yl)ethylene-1,1,2-tricarbonitrile

Specific Scientific Field

This compound is used in the field of Organic Synthesis .

Summary of the Application

2-(1,3-benzodioxol-5-yl)ethylene-1,1,2-tricarbonitrile (2), was prepared from (1,3-benzodioxol-5-ylmethylene)malononitrile (1) and sodium cyanide, followed by oxidation using bromine .

Methods of Application

A solution of 1 (1.0 g, 5.0 mmol) in DMF (25 mL) was cooled to 5 o C followed by dropwise addition of sodium cyanide (0.25g, 5.0 mmol) in water (10 mL) .

Results or Outcomes

The detailed results or outcomes of this application are not provided in the source .

Anticancer Applications of Piperidine

Specific Scientific Field

This compound is used in the field of Pharmacology and Oncology .

Summary of the Application

Piperidine, a heterocyclic moiety with the molecular formula (CH 2) 5 NH, is responsible for the synthesis of pharmaceuticals with substantial interest . Piperidine acts as a potential clinical agent against cancers, such as breast cancer, prostate cancer, colon cancer, lung cancer, and ovarian cancer, when treated alone or in combination with some novel drugs .

Methods of Application

Several crucial signaling pathways essential for the establishment of cancers such as STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB etc., are regulated by these two phytochemicals .

Results or Outcomes

Both of these phytochemicals lead to inhibition of cell migration and help in cell cycle arrest to inhibit survivability of cancer cells .

Synthesis of N-{[4-(1,3-Benzodioxol-5-yl)tetrahydro-2H-pyran-4-yl]methyl}-Substituted 3-Aryloxy-2-hydroxypropanamines

Specific Scientific Field

This compound is used in the field of Organic Chemistry and Pharmacology .

Summary of the Application

The alkylation of 2-(1,3-benzodioxol-5-yl)acetonitrile with bis(2-chloroethyl) ether gave 4-(1,3-benzodioxol-5-yl)-tetrahydro-2H-pyran-4-carbonitrile which was reduced with lithium tetrahydroaluminate to [4-(1,3-benzodioxol-5-yl)tetrahydro-2H-pyran-4-yl]methanamine .

Methods of Application

The latter reacted with aryloxymethyloxiranes to produce the corresponding 1-(aryloxy)-3-({[4-(1,3-benzodioxol-5-yl)-tetrahydro-2H-pyran-4-yl]methyl}amino)propan-2-ols .

Results or Outcomes

The synthesized compounds were evaluated for their antioxidant activity .

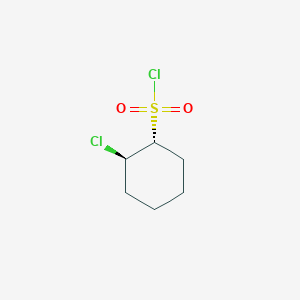

Synthesis of 1-(1,3-Benzodioxol-5-yl)ethanesulfonyl Chloride

Specific Scientific Field

This compound is used in the field of Organic Chemistry .

Summary of the Application

1-(1,3-Benzodioxol-5-yl)ethanesulfonyl chloride is a chemical compound with a CAS number of 1895880-03-1 .

Methods of Application

This clear, pale liquid offers a molecular weight of 248.68 g/mol, making it a valuable asset for advanced research and synthesis projects .

Results or Outcomes

Molecular and Pharmacological Aspects of Piperine

Specific Scientific Field

This compound is used in the field of Pharmacology .

Summary of the Application

Piperine (1-[5-[1,3-benzodioxol-5-yl]-1-oxo-2,4-pentadienyl]piperidine) is a nitrogen-containing alkaloid molecule, first isolated from the dried fruit extract of pepper .

Methods of Application

Over the years, many therapeutic properties including anticancer potential of this compound have been observed .

Results or Outcomes

Piperine has therapeutic potential against cancers such as breast cancer, ovarian cancer, gastric cancer, gliomal cancer, lung cancer, oral squamous, chronic pancreatitis, prostate cancer, rectal cancer, cervical cancer, and leukemia .

Safety And Hazards

Future Directions

properties

IUPAC Name |

1-(1,3-benzodioxol-5-yl)pyrrole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c1-2-6-12(5-1)9-3-4-10-11(7-9)14-8-13-10/h1-7H,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFNHLYASYVUCQC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)N3C=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1,3-benzodioxol-5-yl)-1H-pyrrole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-chloro-N-[4-(difluoromethoxy)phenyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2888894.png)

![N-[1-(3-Chloro-5-fluorophenyl)-1-hydroxypropan-2-yl]prop-2-enamide](/img/structure/B2888897.png)

![3-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-N,N-dimethylpiperidine-1-sulfonamide](/img/structure/B2888903.png)

![1-(3,4-Dimethylphenyl)-4-[1-(3-methylbutyl)benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2888904.png)

![2-[3-(4-chlorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2888905.png)

![(E)-N'-methoxy-N-[7-(pyridin-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]methanimidamide](/img/structure/B2888912.png)